

trans-4-Chloro-2-butene-1-OL physical properties

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Compound of Interest

Compound Name: *trans-4-Chloro-2-butene-1-OL*

Cat. No.: *B154872*

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An In-depth Technical Guide to **trans-4-Chloro-2-butene-1-ol**: Properties, Synthesis, and Applications

Introduction

trans-4-Chloro-2-butene-1-ol, systematically named (2E)-4-chlorobut-2-en-1-ol, is a bifunctional organic compound of significant interest to the chemical and pharmaceutical industries. Its unique structure, featuring a primary alcohol, a trans-configured double bond, and an allylic chloride, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its core physical properties, typical synthesis, reactivity, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.

The compound's utility stems from its two distinct reactive sites: the hydroxyl group, which can undergo typical alcohol reactions like esterification and etherification, and the allylic chloride, which is susceptible to nucleophilic substitution. This dual reactivity allows for sequential functionalization, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical active ingredients (APIs) and specialty chemicals.[1][2]

Molecular and Physicochemical Properties

The structural and molecular characteristics of **trans-4-Chloro-2-butene-1-ol** dictate its behavior in chemical reactions and its physical state. The trans or (E) configuration of the double bond minimizes steric hindrance, lending it greater thermal stability compared to its cis isomer.[2]

Key Identifiers

Identifier	Value
IUPAC Name	(2E)-4-chlorobut-2-en-1-ol[3]
Synonyms	trans-4-Chloro-2-buten-1-ol, (E)-4-Chlorobut-2-en-1-ol[3][4]
CAS Number	1576-93-8[1][4][5]
Molecular Formula	C ₄ H ₇ ClO[1][3][5]
Molecular Weight	106.55 g/mol [1][3][5]
InChI Key	WVRLAHTVGOLBEB-OWOJBTEDSA-N[3]

Physical and Chemical Data

The physical properties of a compound are critical for designing experimental setups, from solvent selection to reaction temperature control. The following table summarizes the key physicochemical data for **trans-4-Chloro-2-butene-1-ol**.

Property	Value	Source(s)
Appearance	Colorless liquid	[5][6]
Density	1.097 ± 0.06 g/cm ³ (Predicted)	[5][7][8]
Boiling Point	83-89 °C at 14 Torr; 182.8 ± 28.0 °C at 760 mmHg	[5][7][8][9]
Melting Point	Approx. -20 °C	[6]
Flash Point	83.2 ± 19.4 °C	[7][8][9]
Vapor Pressure	0.23 mmHg at 25°C	[5][7][8]
Refractive Index	1.469	[5][7][8]
Solubility	Soluble in water and organic solvents like alcohols and ethers.[6]	
LogP	0.77 - 0.79	[5][8]
Polar Surface Area (PSA)	20.23 Å ²	[5][8]

The moderate LogP value suggests a balance between hydrophilicity and lipophilicity, which is a crucial parameter in drug design for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the hydroxyl group allows for hydrogen bonding, contributing to its solubility in polar solvents.[2][6]

Synthesis and Purification

General Synthetic Pathway

trans-4-Chloro-2-butene-1-ol can be prepared through the reaction of a suitable precursor, such as 2-butene-1,4-diol, with a chlorinating agent. A common laboratory-scale method involves the reaction with hydrogen chloride, where one of the hydroxyl groups is selectively replaced.[6]

Fig. 1: General synthesis of trans-4-Chloro-2-butene-1-ol.



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Fig. 1: General synthesis of **trans-4-Chloro-2-butene-1-ol**.

Illustrative Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

- **Reaction Setup:** In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
- **Reagents:** Charge the flask with 2-butene-1,4-diol dissolved in a suitable inert solvent.
- **Reaction:** Cool the mixture in an ice bath. Add concentrated hydrochloric acid dropwise from the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize the excess acid. Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.
- **Final Purity:** The crude product can be further purified by vacuum distillation.[5] Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4]

Reactivity and Synthetic Applications

The value of **trans-4-Chloro-2-butene-1-ol** lies in its ability to serve as a versatile C4 building block. The two functional groups can be addressed with high selectivity.

- **Nucleophilic Substitution:** The allylic chloride is an excellent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, cyanides) to form new carbon-heteroatom or carbon-carbon bonds.
- **Alcohol Reactions:** The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, or other functional groups.

This dual functionality allows for the construction of complex molecular architectures, which is particularly valuable in the synthesis of pharmaceutical compounds and natural products.[2][6]

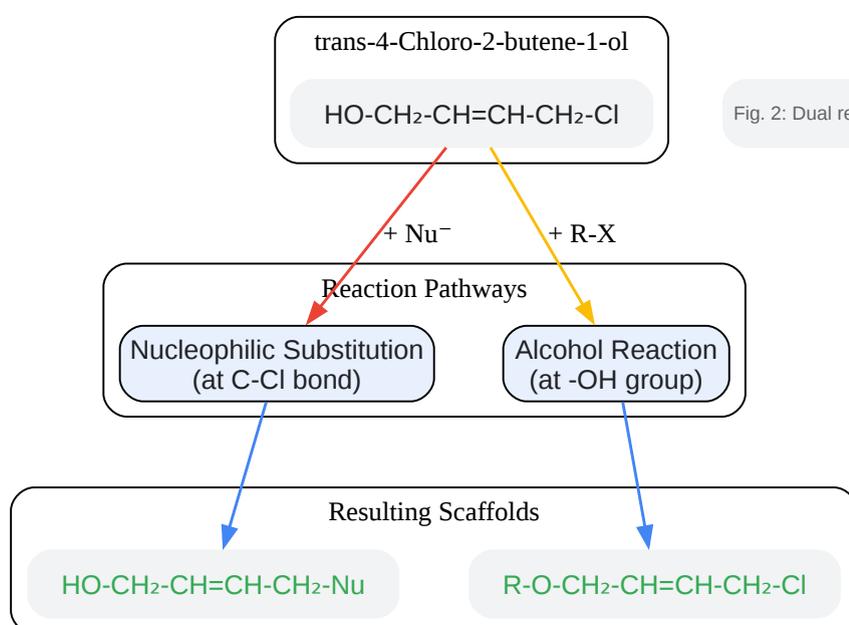


Fig. 2: Dual reactivity of trans-4-Chloro-2-butene-1-ol.

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